4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid is an organic compound with the molecular formula C7H6O4. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of furan derivatives with carboxylic acids in the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
3-Furoic Acid: Another furan derivative with similar chemical properties.
Furan-2,5-dicarboxylic Acid: Known for its use in the synthesis of polymers.
Furan-2,4-dicarboxylic Acid: Utilized in various chemical reactions and applications.
Uniqueness: 4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biologische Aktivität
4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid is a furan derivative with notable biological activities. Its unique chemical structure contributes to its potential applications in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C7H6O4
- CAS Number : 164797-59-5
The compound is characterized by a fused furan ring system that enhances its reactivity and biological interactions. Its synthesis typically involves cyclization reactions of suitable precursors under controlled conditions, often utilizing catalysts to improve yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, thereby modulating biochemical pathways involved in inflammation and microbial growth.
- Receptor Binding : It can bind to receptors influencing cellular signaling pathways, which may lead to anti-inflammatory or anticancer effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation markers in cellular models. The anti-inflammatory activity is likely due to the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in the inflammatory response .
Anticancer Potential
Recent investigations have highlighted the compound's cytotoxic effects against cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and esophageal cancer (KYSE70 and KYSE150) cells, with IC50 values indicating potent inhibitory effects at low concentrations. The anticancer mechanism may involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other furan derivatives:
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Moderate | High |
Furan-2-carboxylic Acid | Moderate | Low | Moderate |
Furan-2,5-dicarboxylic Acid | Low | Moderate | Low |
Eigenschaften
IUPAC Name |
4,6-dihydrofuro[3,4-b]furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-7(9)5-2-11-6-3-10-1-4(5)6/h2H,1,3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARLSCVUZGILKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)OC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.